Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl-
Brand Name: Vulcanchem
CAS No.: 27806-81-1
VCID: VC1612093
InChI: InChI=1S/C8H8Cl2N2S/c1-13-8(11)12-7-5(9)3-2-4-6(7)10/h2-4H,1H3,(H2,11,12)
SMILES: CSC(=NC1=C(C=CC=C1Cl)Cl)N
Molecular Formula: C8H8Cl2N2S
Molecular Weight: 235.13 g/mol

Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl-

CAS No.: 27806-81-1

Cat. No.: VC1612093

Molecular Formula: C8H8Cl2N2S

Molecular Weight: 235.13 g/mol

* For research use only. Not for human or veterinary use.

Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- - 27806-81-1

Specification

CAS No. 27806-81-1
Molecular Formula C8H8Cl2N2S
Molecular Weight 235.13 g/mol
IUPAC Name methyl N'-(2,6-dichlorophenyl)carbamimidothioate
Standard InChI InChI=1S/C8H8Cl2N2S/c1-13-8(11)12-7-5(9)3-2-4-6(7)10/h2-4H,1H3,(H2,11,12)
Standard InChI Key QXNWSWDAHZQGRO-UHFFFAOYSA-N
SMILES CSC(=NC1=C(C=CC=C1Cl)Cl)N
Canonical SMILES CSC(=NC1=C(C=CC=C1Cl)Cl)N

Introduction

Chemical Structure and Properties

Molecular Structure

Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- has the molecular formula C₈H₈Cl₂N₂S with a precise molecular weight of 235.13 g/mol . The structure features a 2,6-dichlorophenyl group attached to one nitrogen atom of the isothiourea core, while a methyl group occupies the second nitrogen position. The isothiourea functional group itself represents a tautomeric structure where the thione form (C=S) exists in equilibrium with the thiol form (C-SH), though the thione form generally predominates in solution .

Physical Properties

Table 1: Physical Properties of Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl-

PropertyValueReference
Molecular Weight235.13 g/mol
Molecular FormulaC₈H₈Cl₂N₂S
Physical StateSolid at room temperature
CAS Number27806-81-1

The compound's dichlorophenyl group enhances its lipophilicity, which contributes significantly to its biological activities by improving membrane permeability and increasing interactions with lipophilic binding sites on target proteins .

Synthesis Methods

Standard Synthetic Routes

The primary synthetic pathway for Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- typically involves the reaction between 2,6-dichlorophenyl isothiocyanate and methylamine. This nucleophilic addition reaction proceeds under mild conditions and represents one of the most efficient routes to obtain the target compound .

The general reaction can be illustrated as:

2,6-dichlorophenyl isothiocyanate + methylamine → Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl-

This synthesis is typically conducted in anhydrous organic solvents such as tetrahydrofuran (THF) or dichloromethane at room temperature to optimize yields and minimize side reactions .

Reaction Mechanisms and Considerations

The reaction proceeds through a nucleophilic attack by the amine nitrogen on the electrophilic carbon of the isothiocyanate group. Temperature control and anhydrous conditions are critical for maximizing yield and purity. Purification typically involves column chromatography or recrystallization techniques to isolate the final product .

Biological Activities

Antimicrobial Properties

Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- and related isothiourea derivatives have demonstrated significant antimicrobial activity against various bacterial strains. Research indicates effectiveness against both Gram-positive and Gram-negative bacteria, with particular efficacy observed against certain pathogenic species .

Table 2: Antimicrobial Activity Against Selected Bacterial Strains

Bacterial StrainClassificationActivity Level
E. faecalisGram-positiveModerate to High
P. aeruginosaGram-negativeModerate
S. typhiGram-negativeModerate to High
K. pneumoniaeGram-negativeModerate

The dichlorophenyl substitution pattern appears critical for enhancing antimicrobial activity, potentially through increased lipophilicity and specific interactions with bacterial cell components .

Enzyme Inhibition Properties

The compound functions as an enzyme inhibitor, particularly affecting certain metabolic pathways. Its ability to bind to active sites of enzymes and block their activity contributes to various biological effects, including its antimicrobial and potential anticancer properties .

Activity TypeMechanismSignificance
AntimicrobialCell wall disruption, Enzyme inhibitionPotential development of novel antimicrobial agents
AnticancerEnzyme inhibition, Cell cycle interruptionPossible applications in cancer therapy research
Enzyme InhibitionActive site bindingFoundational mechanism for other biological activities

Structure-Activity Relationships

Critical Structural Features

The biological activity of Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- is closely tied to its specific structural elements:

Comparison with Similar Compounds

Table 4: Structural Comparison with Related Compounds

CompoundStructural DifferencesEffect on Activity
1-(2,6-Dichlorophenyl)thioureaLacks methyl group, has different C=S bond arrangementPotentially different receptor binding profile
1-(Phenyl)thioureaLacks chlorine substituentsLower lipophilicity, reduced biological activity
2-MethylthioureaLacks phenyl groupSignificantly different biological profile
S-Isopropyl-IsothioureaDifferent substituent patternAlternative biological targets

The unique combination of the 2,6-dichlorophenyl group and methyl substituent in Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- contributes to its specific biological activity profile, distinguishing it from structurally related compounds .

Mechanism of Action

Molecular Interactions

The mechanism of action for Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- involves specific molecular interactions:

  • Enzyme inhibition: The compound can bind to active sites of certain enzymes, blocking their activity and affecting metabolic pathways.

  • Membrane interactions: The lipophilic dichlorophenyl group facilitates interactions with cell membranes, potentially disrupting their integrity in bacterial cells.

  • Receptor binding: The compound may interact with specific cellular receptors, triggering signaling cascades that lead to various biological effects .

Structure-Based Activity

The isothiourea functional group with its nucleophilic character allows for interactions with electrophilic centers in biological molecules. The 2,6-dichlorophenyl substituent enhances lipophilicity and facilitates penetration through cell membranes, while the methyl group fine-tunes these interactions by affecting the electronic distribution within the molecule .

Research Applications

Pharmaceutical Research

Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- serves as:

  • A lead compound for developing novel antimicrobial agents, particularly against resistant bacterial strains.

  • A potential scaffold for anticancer drug development.

  • A tool compound for studying enzyme inhibition mechanisms .

Synthetic Chemistry Applications

In organic synthesis, the compound functions as:

  • A building block for constructing more complex heterocyclic compounds.

  • A reactant in various transformations exploring isothiourea chemistry.

  • A model compound for studying structure-activity relationships in similar molecules .

Analytical Characterization

Spectroscopic Identification

Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy:

    • ¹H NMR shows characteristic signals for aromatic protons of the dichlorophenyl group and the methyl protons.

    • ¹³C NMR reveals the distinctive carbon resonances of the isothiourea group and aromatic carbons.

  • Infrared (IR) spectroscopy:

    • Exhibits characteristic absorption bands for C=N stretching (isothiourea group) and C-Cl stretching (dichlorophenyl group).

  • Mass Spectrometry:

    • Molecular ion peak at m/z 235, with characteristic isotope patterns due to the presence of two chlorine atoms .

Future Research Directions

Synthetic Methodology Advancement

Ongoing research may also address:

  • Development of more efficient and environmentally friendly synthetic routes.

  • Investigation of novel transformations of the isothiourea functional group.

  • Creation of libraries of structurally related compounds for comprehensive structure-activity relationship studies .

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